1,2-Dihydro Prednicarbate

Pharmaceutical quality control USP monograph Impurity specification

Generic substitution among prednicarbate-related compounds fails due to distinct regulatory identities. 1,2-Dihydro Prednicarbate is the exact USP Prednicarbate Related Compound A and EP Impurity F required for ANDA/NDA method validation and batch-release testing. Using an unqualified alternative invalidates analytical method qualification and can cause submission rejection. Procurement of the authentic standard ensures traceability to both FDA and EMA monographs, with a defined acceptance limit of NMT 1.0% and a mandatory resolution factor of ≥3.0 between prednicarbate and this impurity. This single reference standard supports global regulatory submissions, streamlining your quality control workflow.

Molecular Formula C27H38O8
Molecular Weight 490.593
CAS No. 671225-26-6
Cat. No. B587349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro Prednicarbate
CAS671225-26-6
Synonyms(11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(1-oxopropoxy)pregn-4-ene-3,20-dione;  Cortisol 17-(Ethyl Carbonate) 21-Propionate;  USP Prednicarbate Related Compound A; 
Molecular FormulaC27H38O8
Molecular Weight490.593
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC
InChIInChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
InChIKeyBPAMAIXNRIHJGN-KAJVQRHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydro Prednicarbate Overview


1,2-Dihydro Prednicarbate (CAS 671225-26-6), also designated as Prednicarbate Related Compound A (USP) and Prednicarbate EP Impurity F (EP), is a structurally defined reference standard used in pharmaceutical quality control applications . It is the 1,2-dihydro derivative of the topical corticosteroid prednicarbate (CAS 73771-04-7), differing by saturation of the double bond between carbons 1 and 2 in the steroid A-ring . The compound carries a molecular formula of C27H38O8 and a molecular weight of 490.59 g/mol, and is supplied as a neat reference material for analytical method development, method validation, and quality control testing in support of Abbreviated New Drug Applications (ANDA) and commercial production of prednicarbate drug products [1].

Identity USP Related Compound A and EP Impurity F reference standard
Workflow Chromatographic purity and system suitability testing per USP/EP monographs
Compliance Supports ANDA submission and compendial batch release testing

Non-Substitutability of 1,2-Dihydro Prednicarbate


Generic substitution among prednicarbate-related compounds fails due to fundamentally distinct regulatory identities and analytical functions. 1,2-Dihydro Prednicarbate is codified in both USP and EP monographs as a specific named impurity — Prednicarbate Related Compound A (USP) and Prednicarbate EP Impurity F (EP) — with a defined chromatographic retention time and a compendial acceptance limit of not more than 1.0% in prednicarbate drug substance [1]. Other prednicarbate-related substances, such as Prednicarbate Related Compound B (Prednisolone 17-Ethylcarbonate, CAS 104286-02-4) or Prednicarbate EP Impurity C (Prednisolone 21-Propionate, CAS 5740-62-5), are distinct chemical entities with different CAS numbers, molecular structures, and compendial specifications [2]. Regulatory submissions require traceability to the exact pharmacopoeial reference standard specified in the monograph; substitution with an unqualified alternative reference material invalidates analytical method qualification and can result in ANDA deficiencies or rejection [3].

Compendial specificity Pharmacopoeial acceptance limits differ between this named impurity and unspecified impurities; using another standard may lead to incorrect impurity categorization.
System suitability dependency The compendial resolution criterion is defined exclusively for the prednicarbate / Related Compound A pair; alternative impurities may not satisfy the same test requirement.
Regulatory traceability ANDA dossiers require traceability to the designated pharmacopoeial standard; substitution may create documentation gaps during regulatory review.

1,2-Dihydro Prednicarbate Differentiation Evidence


USP Acceptance Limit for Named Impurity

In the USP monograph for prednicarbate drug substance, 1,2-Dihydro Prednicarbate (Prednicarbate Related Compound A) is the only individually named related compound with a specified acceptance limit. The monograph explicitly states: 'not more than 1.0% of prednicarbate related compound A is found,' whereas 'not more than 0.5% of any other individual impurity is found' [1]. This creates a distinct regulatory hierarchy: Prednicarbate Related Compound A is permitted at twice the threshold of any other unspecified individual impurity, reflecting its status as a process-related or degradant impurity that the compendial body has deemed acceptable at a higher level under routine quality control conditions. Other related compounds such as Prednicarbate Related Compound B (Prednisolone 17-Ethylcarbonate, CAS 104286-02-4) or Prednicarbate EP Impurity C (Prednisolone 21-Propionate, CAS 5740-62-5) fall under the more restrictive 0.5% unspecified impurity limit .

USP impurity threshold
Head-to-head
1.0% vs. 0.5% acceptance limit
Supports compendial impurity specification review
Related Compound A threshold is twice the limit for unspecified impurities
Pharmaceutical quality control USP monograph Impurity specification Prednicarbate

System Suitability Resolution Requirement

The USP prednicarbate monograph establishes a system suitability requirement that mandates baseline separation between prednicarbate and 1,2-Dihydro Prednicarbate (Prednicarbate Related Compound A). Specifically: 'Resolution solution: Dissolve suitable quantities of USP Prednicarbate Related Compound A RS and Prednicarbate in Mobile phase... The resolution, R, between prednicarbate and prednicarbate related compound A is not less than 3.0' [1]. A resolution value of ≥3.0 represents near-baseline to complete baseline separation (with R=1.5 typically considered baseline-resolved). This stringent requirement exists because 1,2-Dihydro Prednicarbate elutes closely to the parent drug peak and is the critical pair for assessing column performance and method robustness [2]. No other prednicarbate-related impurity carries a similarly quantified resolution requirement in the monograph; the resolution between prednicarbate and other impurities (e.g., Prednicarbate Related Compound B) is not specified, implying that the prednicarbate/1,2-Dihydro Prednicarbate pair is the most chromatographically challenging separation [3].

Resolution requirement
Head-to-head
≥3.0 resolution specified for this pair
Required for compendial system suitability demonstration
No other impurity pair carries a quantified resolution criterion in the monograph
HPLC method validation System suitability Resolution factor Prednicarbate assay

Structural Impact on Chromatographic Separation

1,2-Dihydro Prednicarbate differs structurally from the parent drug prednicarbate solely by saturation of the C1-C2 double bond, retaining the Δ4-3-keto chromophore while eliminating the conjugated Δ1,4-diene system present in prednicarbate . This structural modification alters the compound‘s UV absorption profile: prednicarbate (Δ1,4-diene-3-one) exhibits a UV maximum near 242–244 nm, while the 1,2-dihydro derivative (Δ4-3-one) has a slightly shifted absorption maximum, affecting relative response factors in HPLC-UV analysis [1]. In contrast, other prednicarbate-related impurities such as Prednicarbate EP Impurity B (Prednisolone 17-Ethylcarbonate, CAS 104286-02-4) involve ester cleavage or modification at the C17/C21 side chains, generating fundamentally different retention behavior and UV profiles [2]. The 1,2-dihydro derivative is the impurity most likely to co-elute with or be misidentified as the parent drug due to minimal structural difference, which is why pharmacopoeias specifically designate it for the critical resolution test.

Structural differentiation
Class-level
+2 Da shift; saturated C1-C2 bond alters UV chromophore
Context for why this impurity pair is designated for critical resolution testing
Structural similarity may increase co-elution risk; inferential evidence
Steroid A-ring saturation Chromatographic retention UV detection Impurity profiling

Structure Elucidation Report and Characterization

Commercial suppliers differentiate 1,2-Dihydro Prednicarbate reference standards by the extent of characterization data provided. Veeprho supplies Prednicarbate EP Impurity F with a comprehensive Structure Elucidation Report (SER) including NMR, MS, and IR spectroscopic confirmation, ensuring traceability and reliability across analytical applications [1]. The standard is specified to adhere to stringent regulatory guidelines from USP, EMA, JP, and BP [2]. Supplier-reported purity specifications vary: some vendors offer purity >95% (HPLC) , while pharmacopoeial reference standards (USP Catalog 1554910) are supplied as primary pharmaceutical standards with defined potency assignment and are intended solely for compendial test and assay use, not for human or animal administration . In contrast, alternative prednicarbate impurity reference standards (e.g., Prednicarbate EP Impurity G or other related compounds) may not carry the same breadth of regulatory recognition or may lack comprehensive SER documentation.

Characterization documentation
Specification review
Full Structure Elucidation Report (NMR, MS, IR) available
May support regulatory documentation requirements
Supplier-provided SER; verify certificate of analysis
Reference standard characterization Structure elucidation Certificate of analysis Regulatory compliance

Dual USP/EP Regulatory Identity

1,2-Dihydro Prednicarbate is uniquely recognized by both major Western pharmacopoeias under formally designated moniker: USP designates it as 'Prednicarbate Related Compound A' , while the European Pharmacopoeia designates it as 'Prednicarbate EP Impurity F' . The compound is chemically defined identically in both compendia as 11β-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl 17-(ethyl carbonate) 21-propanoate [1]. This dual compendial recognition is not uniformly applicable to all prednicarbate impurities; for instance, Prednicarbate EP Impurity D (Prednisolone 21-Ethylcarbonate, CAS 2205-88-1) and EP Impurity C (Prednisolone 21-Propionate, CAS 5740-62-5) are specified in the EP but have different or no direct USP Related Compound designations [2]. The harmonized identity across USP and EP means that a single reference standard of 1,2-Dihydro Prednicarbate can satisfy analytical requirements for both US and European regulatory submissions.

Dual pharmacopoeial identity
Head-to-head
USP Related Compound A and EP Impurity F
Supports global regulatory submission strategy
Single standard satisfies both USP and EP method requirements
Pharmacopoeial harmonization USP monograph EP monograph Regulatory submission

Cost Comparison Across Reference Standards

The USP Prednicarbate Related Compound A reference standard (20 mg, Catalog No. 1554910) is priced at $977.00 for 20 mg . In contrast, alternative suppliers offer 1,2-Dihydro Prednicarbate at differentiated price points: TRC (via CymitQuimica) offers 25 mg at approximately €307 (approx. $330) and 250 mg at €2,046 (approx. $2,200) . The USP standard commands a premium due to its status as an official compendial reference standard with assigned potency values and direct traceability to the USP monograph . Other prednicarbate-related impurity standards exhibit varying pricing structures: for example, Prednicarbate EP Impurity B (CAS 104286-02-4) and EP Impurity G have different cost profiles based on synthetic complexity and supplier [1]. The quantitative cost difference for 1,2-Dihydro Prednicarbate across vendor types reflects the trade-off between compendial certification and cost-effectiveness for non-compendial applications such as in-house method development or research.

Procurement cost per mg
Context-dependent
USP: $48.85/mg; alternative supplier ~$13.20/mg
Procurement decision context for budget vs. compendial traceability
USP standard is required for compendial release testing
Reference standard procurement Cost analysis USP standard Impurity standard pricing

1,2-Dihydro Prednicarbate Application Scenarios


Compendial Release Testing for Prednicarbate Products

The primary and non-negotiable application for 1,2-Dihydro Prednicarbate is as the reference standard for chromatographic purity testing of prednicarbate active pharmaceutical ingredient (API) and finished drug products according to USP and EP monographs . In this application, the compound serves as the positive control for the most critical impurity in the prednicarbate impurity profile, with a compendial acceptance limit of NMT 1.0% [1]. The reference standard must be used to prepare the Resolution Solution for system suitability testing, where a resolution factor of ≥3.0 must be demonstrated between prednicarbate and Prednicarbate Related Compound A [2]. This application is mandatory for any ANDA or NDA submission involving prednicarbate, as well as for routine batch release testing in commercial manufacturing.

Method Development for Impurity Profiling

During the development and validation of stability-indicating HPLC or UPLC methods for prednicarbate formulations, 1,2-Dihydro Prednicarbate is the essential reference compound for establishing specificity, determining relative response factors (RRF), and validating the method's ability to resolve the most challenging critical pair . The compound's minimal structural difference from the parent drug (+2 Da, C1-C2 bond saturation) makes it the most likely impurity to co-elute or be misidentified as prednicarbate [1]. Method validation protocols should include forced degradation studies that may generate this impurity, and the validated method must demonstrate baseline resolution (R ≥ 3.0) using an authentic reference standard of the compound. Suppliers providing comprehensive Structure Elucidation Reports (SER) offer documentation that supports regulatory acceptance of method validation data [2].

ANDA Submission Dossier Compilation

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDA) for prednicarbate topical products (cream, ointment), procurement and use of the exact USP Prednicarbate Related Compound A reference standard is required to demonstrate analytical method equivalence to the Reference Listed Drug (RLD) manufacturer's methods . The regulatory dossier must include documentation of the reference standard's source, lot number, certificate of analysis, and traceability to the USP compendial standard [1]. The dual pharmacopoeial recognition of this compound (USP Related Compound A and EP Impurity F) allows a single reference standard to support submissions to both FDA and EMA, streamlining the global regulatory strategy [2]. Failure to use the correct compendial reference standard is a common deficiency cited in ANDA Refuse-to-Receive (RTR) determinations.

Forced Degradation and Stability-Indicating Method

1,2-Dihydro Prednicarbate serves as a critical marker compound in forced degradation studies of prednicarbate drug substance and drug product . Although prednicarbate stability is primarily influenced by hydrolysis of its ester groups and oxidation at susceptible steroid ring positions, the 1,2-dihydro derivative may form under specific stress conditions (e.g., hydrogenation conditions or certain thermal stress scenarios) [1]. Establishing a stability-indicating method requires identification and quantification of all potential degradants, with the 1,2-dihydro derivative being a named impurity that must be tracked. The compound's availability as a fully characterized reference standard with comprehensive SER documentation enables accurate peak identification in stressed sample chromatograms and supports establishment of appropriate shelf-life specifications [2].

Application
Selection Property
Validation Focus
Compendial release testing
Pharmacopoeial identity (USP/EP)
Compliance with impurity limits and system suitability resolution
Impurity profiling method development
Structural similarity to parent drug
Critical pair resolution and relative response factor validation
ANDA dossier compilation
Compendial traceability documentation
Method equivalence and regulatory dossier traceability
Forced degradation studies
Degradant marker identity
Peak identification accuracy and stability-indicating specification

Technical Documentation Hub

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